An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylboronic acid
An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylboronic acid
CAS Number: 243990-53-6
This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a representative synthesis protocol, and explores its application in the renowned Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the significance of the benzyloxy and boronic acid moieties in the context of medicinal chemistry and drug discovery.
Compound Data and Properties
4-Benzyloxy-3-methoxyphenylboronic acid is a substituted phenylboronic acid that serves as a key intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 243990-53-6 | [1] |
| Molecular Formula | C₁₄H₁₅BO₄ | [1] |
| Molecular Weight | 258.08 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 200 °C | [2] |
| InChI | 1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | [1] |
| InChI Key | PBVVDNNISDIUSU-UHFFFAOYSA-N | [1] |
| SMILES | B(O)(O)c1cc(c(cc1)OCc2ccccc2)OC | [1] |
Synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid
The synthesis of arylboronic acids, such as 4-Benzyloxy-3-methoxyphenylboronic acid, is a well-established process in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate, followed by acidic hydrolysis. While the specific experimental details for the synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid are reported in Synthetic Communications, 1999, vol. 29, №15, p. 2719-2730, a general and representative protocol based on analogous preparations is provided below.[2] This procedure starts from the corresponding aryl bromide.
Experimental Protocol: Synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid
This protocol is a representative example for the synthesis of arylboronic acids and may require optimization for specific substrates and scales.
Materials:
-
4-(Benzyloxy)-3-methoxy-1-bromobenzene
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. The system is flushed with dry nitrogen. A solution of 4-(benzyloxy)-3-methoxy-1-bromobenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1N HCl at 0 °C. The mixture is stirred vigorously for 1 hour.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-Benzyloxy-3-methoxyphenylboronic acid.
Caption: General workflow for the synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid.
Application in Suzuki-Miyaura Cross-Coupling
4-Benzyloxy-3-methoxyphenylboronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[3] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using an aryl boronic acid. This protocol should be optimized for specific substrates.
Materials:
-
4-Benzyloxy-3-methoxyphenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Benzyloxy-3-methoxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 equivalents).
-
Degassing: The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: Degassed solvent(s) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery and Development
Both the boronic acid and the benzyloxy-methoxy-phenyl moieties of this compound are of significant interest in medicinal chemistry and drug development.
The Boronic Acid Pharmacophore
Boronic acids are considered "privileged" structures in drug discovery.[5] Their unique ability to form reversible covalent bonds with diols, including those found in the active sites of enzymes like serine proteases, makes them potent enzyme inhibitors.[6] The boron atom acts as a Lewis acid, interacting with nucleophilic residues in enzyme active sites. This property has been successfully exploited in the development of several FDA-approved drugs, most notably the proteasome inhibitor bortezomib, used in cancer therapy.[6][7]
The Benzyloxy Moiety in Medicinal Chemistry
The benzyloxy group is a common pharmacophore in drug design. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the benzyloxy group has been identified as a key feature in a new class of selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases. The benzyloxy moiety can engage in π-π stacking interactions within protein binding pockets, contributing to the overall binding affinity and efficacy of a drug candidate.
The combination of a boronic acid and a benzyloxy-substituted phenyl ring in 4-Benzyloxy-3-methoxyphenylboronic acid makes it a versatile tool for the synthesis of complex molecules with potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Researchers can utilize this building block to construct novel compounds for screening and lead optimization in their drug discovery programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]

![Structure of 3'-Methoxy-[1,1'-biphenyl]-4'-ol](https://i.imgur.com/1GZ0x7s.png)

